molecular formula C17H14N2O4S B2419031 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide CAS No. 892858-21-8

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide

Cat. No.: B2419031
CAS No.: 892858-21-8
M. Wt: 342.37
InChI Key: QHZKLXJRRNRZOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “3-Chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide”, has been reported . It has a molecular formula of C15H9ClN2O3S, an average mass of 332.762 Da, and a monoisotopic mass of 332.002228 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide” are not available, benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide”, include a density of 1.6±0.1 g/cm3, a molar refractivity of 86.2±0.3 cm3, and a polar surface area of 89 Å2 .

Scientific Research Applications

Antimicrobial Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide and its derivatives have been explored for antimicrobial applications. Studies have shown that such compounds exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. For instance, Padalkar et al. (2014) synthesized benzothiazole derivatives and found them effective against Escherichia coli and Staphylococcus aureus, among others (Padalkar et al., 2014). Similarly, other studies have reported the synthesis of benzothiazole derivatives with significant antimicrobial properties (Padalkar et al., 2016).

Photophysical Properties and Applications

The photophysical properties of benzothiazole and its derivatives have also been a subject of interest. Compounds with these structures have been studied for their absorption-emission properties, demonstrating potential in applications like fluorescence and thermal stability. For example, Padalkar et al. (2011) investigated the effects of solvent polarity on the absorption-emission properties of synthesized compounds, highlighting their excited state intra-molecular proton transfer pathway (Padalkar et al., 2011).

Antioxidant Activity

Benzothiazole derivatives have been studied for their antioxidant activities. Ahmad et al. (2012) synthesized novel benzothiazine derivatives and evaluated their radical scavenging activity, finding several compounds with moderate to significant antioxidant properties (Ahmad et al., 2012).

Future Directions

The future directions for “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide” and similar compounds could involve further exploration of their potential pharmaceutical applications, given the known anti-inflammatory and analgesic activities of benzothiazole derivatives .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(6-7-21-11-4-2-1-3-5-11)19-17-18-12-8-13-14(23-10-22-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZKLXJRRNRZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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